molecular formula C21H23N3O2S B2951801 4-phenyl-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 1396757-97-3

4-phenyl-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B2951801
CAS No.: 1396757-97-3
M. Wt: 381.49
InChI Key: WTLKEPAFFLMOEK-UHFFFAOYSA-N
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Description

4-phenyl-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C21H23N3O2S and its molecular weight is 381.49. The purity is usually 95%.
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Properties

IUPAC Name

4-phenyl-N-[2-(5-thiophen-2-yl-1H-imidazol-2-yl)ethyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c25-20(21(9-12-26-13-10-21)16-5-2-1-3-6-16)22-11-8-19-23-15-17(24-19)18-7-4-14-27-18/h1-7,14-15H,8-13H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLKEPAFFLMOEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCCC3=NC=C(N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-phenyl-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A tetrahydropyran moiety
  • An imidazole ring
  • A thiophene substituent

These structural elements contribute to its pharmacological properties, potentially influencing interactions with biological targets.

Anticancer Properties

Research indicates that similar compounds with imidazole and thiophene moieties exhibit significant anticancer activity. For instance, derivatives of imidazole have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth . The presence of the tetrahydropyran structure may enhance the compound's ability to penetrate cellular membranes, increasing its efficacy.

The proposed mechanism involves the inhibition of key enzymes and receptors associated with cancer progression. Compounds that share structural similarities with this compound have been reported to act as inhibitors of the aryl hydrocarbon receptor (AhR), which is implicated in various cancers .

Neuroprotective Effects

The compound's ability to cross the blood-brain barrier suggests potential neuroprotective effects. Studies on related compounds indicate they may reduce neuroinflammation and protect against neuronal cell death, particularly in models of neurodegenerative diseases .

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that modifications to the compound can enhance its bioavailability and stability. For instance, prodrug strategies have been employed to improve the pharmacokinetic profile of similar compounds, leading to increased plasma concentrations and prolonged half-lives in vivo .

Data Tables

Activity Observed Effect Reference
AnticancerInhibition of tumor cell proliferation
NeuroprotectionReduction in neuroinflammation
Enzyme InhibitionTargeting AhR

Case Studies

  • Anticancer Activity : A study demonstrated that a compound structurally similar to this compound effectively inhibited proliferation in breast cancer cell lines, showcasing an IC50 value significantly lower than traditional chemotherapeutics .
  • Neuroprotective Study : In a mouse model of Alzheimer's disease, a related compound was shown to decrease levels of pro-inflammatory cytokines and improve cognitive function, suggesting a potential role for this compound in neuroprotection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.